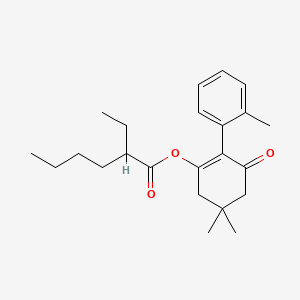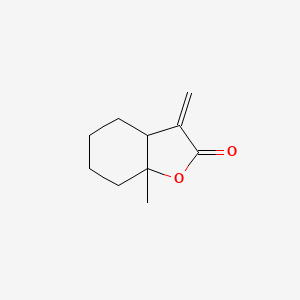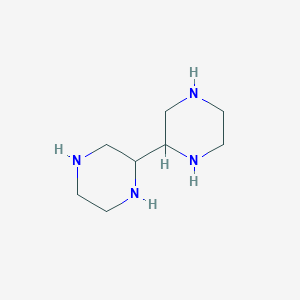
Hexanoic acid, 2-ethyl-, 5,5-dimethyl-2-(2-methylphenyl)-3-oxo-1-cyclohexen-1-yl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanoic acid, 2-ethyl-, 5,5-dimethyl-2-(2-methylphenyl)-3-oxo-1-cyclohexen-1-yl ester is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including ester, ketone, and aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 2-ethyl-, 5,5-dimethyl-2-(2-methylphenyl)-3-oxo-1-cyclohexen-1-yl ester typically involves esterification reactions. One common method is the reaction of hexanoic acid with an appropriate alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction conditions can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
Hexanoic acid, 2-ethyl-, 5,5-dimethyl-2-(2-methylphenyl)-3-oxo-1-cyclohexen-1-yl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃).
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Hexanoic acid, 2-ethyl-, 5,5-dimethyl-2-(2-methylphenyl)-3-oxo-1-cyclohexen-1-yl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Hexanoic acid, 2-ethyl-, 5,5-dimethyl-2-(2-methylphenyl)-3-oxo-1-cyclohexen-1-yl ester involves interactions with specific molecular targets. The ester and ketone groups can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially modulating their activity. The aromatic ring may also engage in π-π interactions with aromatic residues in proteins.
Comparación Con Compuestos Similares
Similar Compounds
Hexanoic acid, 2-ethyl ester: Lacks the ketone and aromatic groups, making it less reactive in certain chemical reactions.
Cyclohexanone derivatives: Similar in structure but may lack the ester group, affecting their reactivity and applications.
Aromatic esters: Share the ester and aromatic functionalities but differ in the specific substituents and overall structure.
Uniqueness
Hexanoic acid, 2-ethyl-, 5,5-dimethyl-2-(2-methylphenyl)-3-oxo-1-cyclohexen-1-yl ester is unique due to its combination of functional groups, which confer a distinct reactivity profile and potential for diverse applications in various fields.
Propiedades
Número CAS |
72619-67-1 |
|---|---|
Fórmula molecular |
C23H32O3 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
[5,5-dimethyl-2-(2-methylphenyl)-3-oxocyclohexen-1-yl] 2-ethylhexanoate |
InChI |
InChI=1S/C23H32O3/c1-6-8-12-17(7-2)22(25)26-20-15-23(4,5)14-19(24)21(20)18-13-10-9-11-16(18)3/h9-11,13,17H,6-8,12,14-15H2,1-5H3 |
Clave InChI |
VJFJACJIOWRZAL-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(=O)OC1=C(C(=O)CC(C1)(C)C)C2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]-](/img/structure/B13777054.png)



